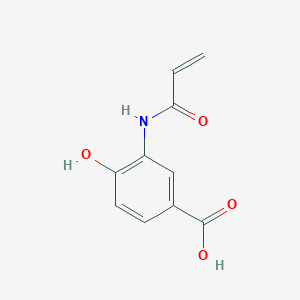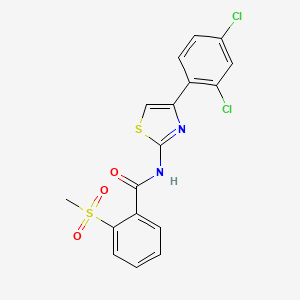![molecular formula C18H15N5O4S B2735858 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034425-65-3](/img/structure/B2735858.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure, incorporating a pyrrolo[3,4-b]pyridine core, pyrazole, and benzenesulfonamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically begins with commercially available starting materials including 5H-pyrrolo[3,4-b]pyridine, 1H-pyrazole, and benzenesulfonamide derivatives.
Key Steps: : The synthetic route involves:
Functionalization of the pyrrolo[3,4-b]pyridine core to introduce the 5,7-dioxo groups.
Alkylation to attach the ethyl linker.
Coupling reactions to attach the pyrazole and benzenesulfonamide moieties.
Reaction Conditions: : These steps usually require controlled temperatures (ranging from -10°C to 120°C), catalytic amounts of base or acid, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production scale synthesis of this compound involves:
Flow Chemistry: : Continuous flow reactors ensure high efficiency and reproducibility.
Catalysts: : Usage of efficient catalytic systems to enhance yields and purity.
Automation: : Process automation for precise control over reaction parameters, improving safety and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : The compound can undergo redox reactions, particularly at the pyrrolo[3,4-b]pyridine core, influencing its electronic properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the benzenesulfonamide and pyrazole rings, allowing for diverse modifications.
Coupling Reactions: : The ethyl linker provides flexibility for coupling with other functional groups or molecules.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidizing reactions.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride for reduction processes.
Catalysts: : Palladium or copper catalysts for coupling reactions.
Major Products Formed
Redox Reactions: : Formation of hydroxylated or hydrogenated derivatives.
Substitution Reactions: : Substituted sulfonamides or pyrazole derivatives.
Coupling Reactions: : Bi-functionalized or multi-functionalized derivatives.
Applications De Recherche Scientifique
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide finds use across various research domains:
Chemistry: : As a versatile intermediate for synthesizing complex organic molecules and functional materials.
Biology: : Investigated for potential roles in biochemical pathways and enzyme inhibition studies.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its structural complexity.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to its unique structural features:
Similar Compounds
N-(2-(6-oxo-5H-pyrrolo[3,4-b]pyridin-7(6H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
N-(2-(5,6-dioxo-6H-pyrrolo[3,4-b]pyridin-7(6H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: : The specific arrangement of dioxo groups and the ethyl linker confers distinct reactivity and functional properties, making it a valuable compound for specialized applications.
Propriétés
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c24-17-15-3-1-8-19-16(15)18(25)22(17)12-10-21-28(26,27)14-6-4-13(5-7-14)23-11-2-9-20-23/h1-9,11,21H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWLMOVSAXVHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B2735778.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2735780.png)
![Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2735781.png)

![ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2735783.png)


![2-Amino-1-[1-(2-methylpropyl)pyrazol-3-yl]ethanol](/img/structure/B2735789.png)
![3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2735790.png)
![13-chloro-5-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2735791.png)
![2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2735792.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2735798.png)
